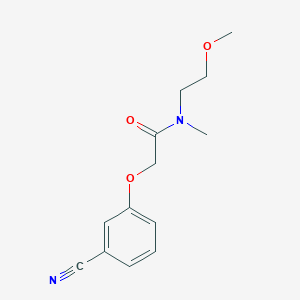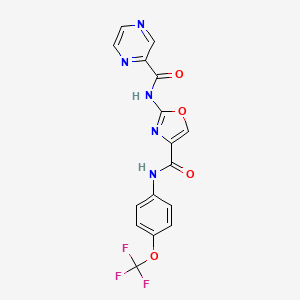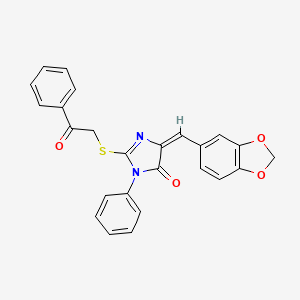
2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide are not detailed in the available resources. Given its use in scientific research, it’s likely involved in various chemical reactions depending on the specific application.Physical And Chemical Properties Analysis
The molecular weight of this compound is 248.27774 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Biomonitoring of 2-(2-alkoxyethoxy)ethanols
- A study explored the biomonitoring of 2-(2-alkoxyethoxy)ethanols by analyzing urinary 2-(2-alkoxyethoxy)acetic acids, focusing on floor lacquerers' exposure to these substances. The research found a linear relationship between urinary 2-(2-alkoxyethoxy)acetic acid concentrations and the preceding occupational exposure, highlighting the hazardous similarity between 2-alkoxyethanols and their metabolites (Laitinen & Pulkkinen, 2005).
Toxicological Effects and Haematological Recovery
- A follow-up study investigated the association between 2-methoxyethanol exposure and haematological effects. It found that exposure led to significant haematological effects in workers, but these effects were temporary and returned to normal with reduced exposure (Shih et al., 2003).
Exposure to Phenolic and Methoxylated Organohalogen Contaminants
- Research into human exposure to phenolic and methoxylated organohalogen contaminants (OHCs) through diet revealed differential partitioning between breast milk and serum, with certain OHCs being selectively retained in serum while others were transferred to breast milk, suggesting varying pharmacokinetic or exposure routes for different OHCs (Fujii et al., 2014).
Evaluation of Protective Gloves Against Occupational Exposure
- A study aimed to evaluate the protective effectiveness of gloves from occupational exposure to 2-methoxyethanol. The research indicated that wearing impermeable rubber gloves during high-risk tasks could significantly reduce exposure to 2-methoxyethanol, suggesting the need for further improvements, including engineering control, to diminish worker exposure in occupational environments (Chang et al., 2004).
Wirkmechanismus
The mechanism of action of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is not specified in the available resources. As a research compound, its mechanism of action would depend on the specific context of its use.
Eigenschaften
IUPAC Name |
2-(3-cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(6-7-17-2)13(16)10-18-12-5-3-4-11(8-12)9-14/h3-5,8H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMTRQVSWBRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)COC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)
![4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2453283.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2453287.png)
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2453290.png)


![N-(2-ethylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2453295.png)
![2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2453296.png)


![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)
